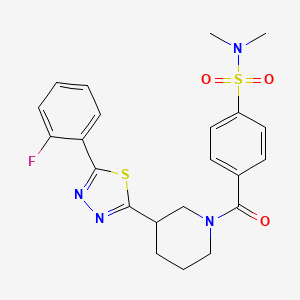

4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3S2/c1-26(2)32(29,30)17-11-9-15(10-12-17)22(28)27-13-5-6-16(14-27)20-24-25-21(31-20)18-7-3-4-8-19(18)23/h3-4,7-12,16H,5-6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDRJSIKMWWPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that integrates several pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Structural Overview

This compound features a thiadiazole ring, known for its diverse biological activities, linked to a piperidine moiety and a benzenesulfonamide group. The presence of the 2-fluorophenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of thiadiazole derivatives in anticancer therapy. The incorporation of the thiadiazole ring into various compounds has been associated with significant cytotoxic effects against different cancer cell lines.

- Cytotoxicity Studies : Compounds similar to the target structure have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, related compounds demonstrated IC50 values as low as 12.5 µM against MCF-7 cells, indicating potent cytotoxicity .

- Mechanism of Action : The mechanism often involves inducing apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways. This leads to cell cycle arrest at critical phases (S and G2/M), thereby inhibiting tumor growth .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The sulfonamide component contributes to this activity by interfering with bacterial folate synthesis.

- Broad Spectrum Activity : Studies indicate that related compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting that the target compound may share similar properties .

Carbonic Anhydrase Inhibition

The compound's sulfonamide structure suggests potential inhibition of carbonic anhydrases (CAs), which are crucial for various physiological processes.

- Inhibition Studies : Preliminary data show that derivatives of sulfonamides can inhibit specific CA isoforms with Ki values in the low nanomolar range, indicating high potency . This could position the compound as a candidate for treating conditions like glaucoma or edema by modulating bicarbonate levels in tissues.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cells :

Compound IC50 (µM) Cell Line Compound A 12.5 MCF-7 Compound B 0.2 A549 Compound C 4.2 HeLa - Antimicrobial Efficacy :

- Carbonic Anhydrase Inhibition :

Scientific Research Applications

Research has demonstrated that compounds containing thiadiazole moieties exhibit significant biological activities, including:

- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacterial strains and fungi. The presence of halogen substituents (like fluorine) can enhance antibacterial properties against Gram-positive bacteria .

- Anticancer Potential : Preliminary studies indicate that similar compounds may inhibit cancer cell growth. For instance, derivatives with thiadiazole structures have been evaluated for their cytotoxic effects on human cancer cell lines such as HCT-116 and MCF-7 .

Case Studies

Several studies have highlighted the potential of thiadiazole derivatives in drug discovery:

- Thiadiazole Antimicrobials : A study demonstrated that thiadiazole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting their viability as new antibiotic candidates .

- Anticancer Research : In vitro studies showed that certain thiadiazole-containing compounds could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

- Molecular Docking Studies : Computational studies have suggested that these compounds may act as inhibitors of specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This positions them as potential anti-inflammatory agents.

Comparison with Similar Compounds

Table 1: Comparative Structural and Functional Analysis

Spectroscopic Characterization

- IR Spectroscopy : The target compound’s thiadiazole C=S stretch (~1250 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) align with trends in . Absence of C=O bands (~1660 cm⁻¹) confirms cyclization, as seen in .

- NMR : The 2-fluorophenyl group would show characteristic ¹H-NMR splitting (J = 8–10 Hz) and ¹⁹F-NMR signals near -110 ppm .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with carboxylic acids using POCl₃ under reflux (90°C, 3 hours) .

- Step 2: Introduction of the piperidine moiety through nucleophilic substitution or coupling reactions, often requiring catalysts like triethylamine in solvents such as dimethylformamide (DMF) .

- Step 3: Sulfonamide functionalization via condensation with dimethylbenzenesulfonamide derivatives under basic conditions (pH 8–9) . Key Optimization Factors :

- Solvent choice (e.g., DMF enhances reactivity but may reduce selectivity).

- Purification via column chromatography improves purity (>95%) but may lower yields .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), piperidine CH₂ (δ 1.5–3.0 ppm), and sulfonamide SO₂ groups (δ 3.1–3.3 ppm) .

- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch), 1150–1250 cm⁻¹ (S=O stretch) .

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., ~480–500 Da) confirm molecular integrity .

Advanced Research Questions

Q. How can conflicting biological activity data for thiadiazole-sulfonamide derivatives be methodologically resolved?

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluorophenyl vs. methylphenyl) and assess potency in standardized assays (e.g., antimicrobial MIC tests) .

- Assay Validation : Use positive controls (e.g., ciprofloxacin for antimicrobial studies) and replicate experiments across multiple cell lines to isolate compound-specific effects .

- Data Normalization : Account for batch-to-batch variability in compound purity using HPLC quantification .

Q. What strategies are effective in optimizing pharmacokinetic properties, and how are they evaluated?

- Structural Modifications :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to enhance solubility, monitored via logP calculations .

- Metabolic Stability : Replace labile esters with amides to reduce CYP450-mediated degradation, assessed using liver microsome assays .

- In Silico Modeling : Predict blood-brain barrier permeability (e.g., using SwissADME) to guide CNS-targeted designs .

Q. What experimental approaches address discrepancies in reaction yields during scale-up synthesis?

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and identify intermediate degradation .

- Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loadings to identify critical parameters (e.g., POCl₃ stoichiometry significantly impacts cyclization efficiency) .

- Controlled Crystallization : Optimize recrystallization solvents (e.g., DMSO/water mixtures) to improve yield without compromising purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.